molecular formula C20H22N4O3S B4657514 1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea

Cat. No.: B4657514
M. Wt: 398.5 g/mol
InChI Key: SHWVZYUOKWWDPB-UHFFFAOYSA-N
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Description

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea is 398.14126175 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that thiadiazole-containing compounds, such as the one , can cross cellular membranes and interact strongly with biological targets . These compounds have been widely studied in medicinal chemistry due to their broad spectrum of biological activities .

Mode of Action

It is known that thiadiazole derivatives can induce apoptosis via a caspase-dependent pathway . This suggests that the compound may interact with its targets to trigger programmed cell death, a crucial mechanism in controlling cell proliferation and treating diseases like cancer .

Biochemical Pathways

Given the apoptosis-inducing activity of similar thiadiazole derivatives , it can be inferred that the compound may affect pathways related to cell survival and death, such as the caspase-dependent pathway .

Pharmacokinetics

It is known that thiadiazole-containing compounds have good liposolubility, which is attributed to the presence of the sulfur atom . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability .

Result of Action

Based on the known effects of similar thiadiazole derivatives, it can be inferred that the compound may induce apoptosis in cells . This could result in the reduction of cell proliferation, which is particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

It is known that the half-life of thiadiazole-containing compounds in soil is considerably greater in soils with low moisture content . This suggests that environmental conditions, such as moisture levels, could potentially influence the stability and activity of the compound .

Safety and Hazards

The safety and hazards of 1,3,4-thiadiazole derivatives can vary widely depending on the specific substituents attached to the thiadiazole ring . Some derivatives have been found to exhibit cytotoxic activity against certain cancer cell lines .

Future Directions

The future directions in the research of 1,3,4-thiadiazole derivatives could involve the design and synthesis of new compounds with potential antiviral, antibacterial, and anticancer activities . There is strong demand for the discovery and development of new effective cancer therapies devoid of major limitations such as drug resistance, lack of selectivity, and unwanted side effects .

Properties

IUPAC Name

1-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-3-4-13-27-15-11-9-14(10-12-15)18-23-24-20(28-18)22-19(25)21-16-7-5-6-8-17(16)26-2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWVZYUOKWWDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
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1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
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1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.